molecular formula C8H13ClN4 B13067090 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Cat. No.: B13067090
M. Wt: 200.67 g/mol
InChI Key: WUXAFVLXMWHVQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves the reaction of pyrazine derivatives with chloroethylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine: It can serve as a lead compound for the design of drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is unique due to its pyrazine core structure, which imparts distinct chemical and biological properties. The presence of the pyrazine ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research applications .

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

WUXAFVLXMWHVQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=N1)Cl

Origin of Product

United States

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